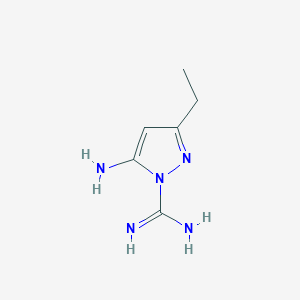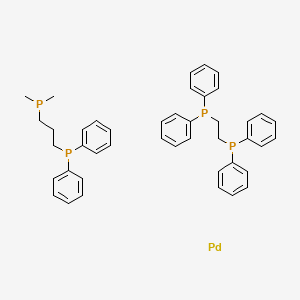
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is a coordination compound that features palladium as the central metal atom. This compound is known for its applications in catalysis, particularly in cross-coupling reactions. The ligands, 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane, play a crucial role in stabilizing the palladium center and enhancing its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium typically involves the reaction of palladium(II) chloride with the ligands 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The ligands are dissolved in an appropriate solvent, such as dichloromethane or toluene, and then added to a solution of palladium(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under appropriate conditions.
Substitution: The ligands can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can result in new palladium-phosphine complexes .
Applications De Recherche Scientifique
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium exerts its effects involves the coordination of the palladium center with the ligands. The ligands stabilize the palladium center and facilitate its participation in catalytic cycles. The compound acts as a catalyst by forming transient intermediates with the reactants, which then undergo various transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane palladium(II) chloride
- 1,2-Bis(dimethylphosphino)ethane palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane palladium(II) chloride
Uniqueness
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is unique due to the combination of its ligands, which provide a balance of steric and electronic properties. This balance enhances the reactivity and selectivity of the palladium center, making it a highly effective catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C43H46P4Pd |
|---|---|
Poids moléculaire |
793.1 g/mol |
Nom IUPAC |
3-dimethylphosphanylpropyl(diphenyl)phosphane;2-diphenylphosphanylethyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/C26H24P2.C17H22P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h1-20H,21-22H2;3-8,10-13H,9,14-15H2,1-2H3; |
Clé InChI |
PXGKEBFLIYQVFK-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

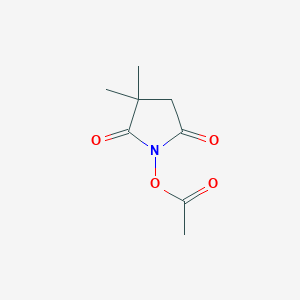
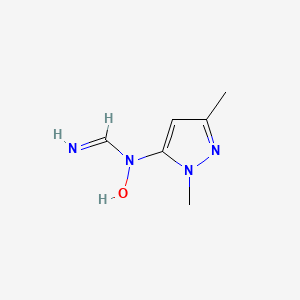
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
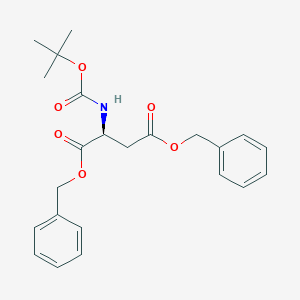


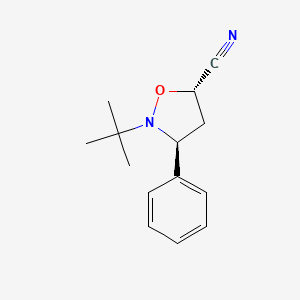
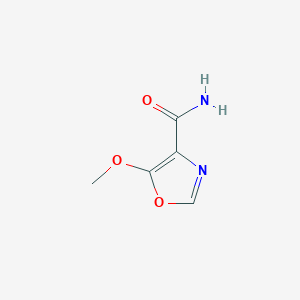
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)

